[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride
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Overview
Description
[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group linked to a trifluoromethyl-substituted phenylamine, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride typically involves multiple steps, starting with the formation of the biphenyl ether linkage. This can be achieved through a nucleophilic aromatic substitution reaction where a biphenyl-4-ol reacts with a halogenated phenylamine under basic conditions. The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be performed using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens, alkylating agents, or acylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Palladium on carbon, sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The biphenyl and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. This compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-(Biphenyl-4-yloxy)-5-(difluoromethyl)phenyl]amine hydrochloride: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
[2-(Biphenyl-4-yloxy)-5-(methyl)phenyl]amine hydrochloride: Contains a methyl group instead of trifluoromethyl.
[2-(Biphenyl-4-yloxy)-5-(chloromethyl)phenyl]amine hydrochloride: Features a chloromethyl group in place of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in [2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs. These characteristics make it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-(4-phenylphenoxy)-5-(trifluoromethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO.ClH/c20-19(21,22)15-8-11-18(17(23)12-15)24-16-9-6-14(7-10-16)13-4-2-1-3-5-13;/h1-12H,23H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFPQVFGQHRMBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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